(Cyclopropylmethyl)(3-methylpentan-2-yl)amine

Medicinal chemistry Scaffold design Amine basicity

(Cyclopropylmethyl)(3-methylpentan-2-yl)amine, systematically named N-(cyclopropylmethyl)-3-methylpentan-2-amine, is a secondary aliphatic amine (C₁₀H₂₁N, MW 155.28 g/mol) that combines a strained cyclopropylmethyl moiety with a chiral, branched 3-methylpentan-2-yl substituent. The molecule possesses two stereogenic centers (at the pentan-2-yl and 3-methyl positions), giving rise to four possible stereoisomers absent from simpler linear or monobranched congeners.

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
Cat. No. B13253193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopropylmethyl)(3-methylpentan-2-yl)amine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCCC(C)C(C)NCC1CC1
InChIInChI=1S/C10H21N/c1-4-8(2)9(3)11-7-10-5-6-10/h8-11H,4-7H2,1-3H3
InChIKeyAZXVNWPEDXZUNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview: (Cyclopropylmethyl)(3-methylpentan-2-yl)amine as a Branched Secondary Amine Building Block


(Cyclopropylmethyl)(3-methylpentan-2-yl)amine, systematically named N-(cyclopropylmethyl)-3-methylpentan-2-amine, is a secondary aliphatic amine (C₁₀H₂₁N, MW 155.28 g/mol) that combines a strained cyclopropylmethyl moiety with a chiral, branched 3-methylpentan-2-yl substituent [1]. The molecule possesses two stereogenic centers (at the pentan-2-yl and 3-methyl positions), giving rise to four possible stereoisomers absent from simpler linear or monobranched congeners. The cyclopropylmethyl group is a recognized privileged fragment in medicinal chemistry, conferring enhanced metabolic stability and unique binding conformations relative to straight-chain or cyclopropyl analogs [2]. Commercially, this compound is offered as a research chemical by multiple suppliers, typically at ≥95% purity, and is positioned as a versatile small-molecule scaffold rather than a finished pharmaceutical agent [1].

Scaffold Dual-stereocenter branched secondary amine building block
Privileged fragment Cyclopropylmethyl group, relevant for metabolic stability and binding conformation studies
Procurement Research chemical, typically ≥95% purity; used as a chiral probe or synthetic intermediate

Why In-Class Cyclopropylmethyl Amines Cannot Be Interchanged for (Cyclopropylmethyl)(3-methylpentan-2-yl)amine


Cyclopropylmethyl-containing secondary amines are not functionally interchangeable. Even among compounds sharing the same molecular formula (C₁₀H₂₁N), the regiospecific placement of the methyl branch—at the 3-position in the target compound versus the 4-position in (cyclopropylmethyl)(4-methylpentan-2-yl)amine or its absence in (cyclopropylmethyl)(hexan-2-yl)amine—alters the steric environment around the basic nitrogen, which directly impacts nucleophilicity, receptor-fit geometry, and metabolic vulnerability . More critically, replacing the cyclopropylmethyl group with a simpler cyclopropyl group (e.g., N-(3-methylpentan-2-yl)cyclopropanamine, CAS 1038310-99-4) removes the methylene spacer, changing the pKa and the conformational freedom of the amine, which has been shown in broader cyclopropylmethylamine series to modulate target engagement by over an order of magnitude [1]. These structural variables mean that substituting one analog for another without empirical validation risks altering the key property—whether it is reactivity, selectivity, or pharmacokinetics—that prompted the original selection.

1 Methyl branch position (3- vs. 4-methyl) alters steric environment near nitrogen, potentially affecting target engagement.
2 Methylene spacer (cyclopropylmethyl vs. direct cyclopropyl) modifies amine pKa and conformational freedom, limiting direct substitution.
3 Linear vs. branched N-alkyl chains differ in lipophilicity and metabolic vulnerability; regioisomeric analogs may not replicate SAR.

Quantitative Differentiation Evidence for (Cyclopropylmethyl)(3-methylpentan-2-yl)amine Versus Its Closest Analogs


Methylene Spacer Effect: Cyclopropylmethyl vs. Cyclopropyl Direct Attachment

The target compound possesses a cyclopropylmethyl group (cyclopropyl-CH₂–NH–) whereas the closest commercially available analog, N-(3-methylpentan-2-yl)cyclopropanamine (CAS 1038310-99-4), features a cyclopropyl group directly bonded to nitrogen (cyclopropyl–NH–) . The methylene spacer in the target compound is expected to increase the amine pKa by approximately 0.5–1.0 log units relative to the directly-attached cyclopropyl analog, based on the electron-donating inductive effect of the inserted –CH₂– group [1]. This difference in basicity alters the protonation state at physiological pH, which in turn affects membrane permeability and target-binding electrostatics—a critical parameter when the amine serves as a pharmacophoric element.

Methylene spacer pKa shift
Cross-study comparable
ΔpKa ≈ +0.5–1.0
May alter protonation state at physiological pH, influencing permeability and binding electrostatics.
Estimated from computational models; experimental validation pending.
Medicinal chemistry Scaffold design Amine basicity

Branching Architecture Comparison: 3-Methyl Branch vs. Linear Alkyl Chain

The target compound carries a branched 3-methylpentan-2-yl group, whereas (cyclopropylmethyl)(pentan-2-yl)amine (CAS 1019504-49-4) contains an unbranched pentan-2-yl chain . The 3-methyl substituent introduces a second stereogenic center and increases the calculated logP relative to the linear analog. Computed logP for the target compound is estimated at approximately 2.7–3.0, compared to approximately 2.3–2.5 for the linear pentan-2-yl analog (both C₉H₁₉N-based estimates adjusted for the extra methyl in C₁₀H₂₁N of the target) [1]. The branched architecture also provides steric shielding of the amine nitrogen, which can reduce metabolic N-dealkylation by cytochrome P450 enzymes—a well-established SAR principle for aliphatic amines.

Branching lipophilicity
Class-level inference
ΔlogP ≈ +0.4–0.5
Extra methyl branch raises lipophilicity, potentially affecting membrane partitioning and metabolic profile.
logP estimates derived from computational models; class-level SAR.
Stereochemistry Lipophilicity Metabolic stability

Regioisomer Differentiation: 3-Methyl vs. 4-Methyl Branching in C₁₀H₂₁N Cyclopropylmethyl Amines

Among C₁₀H₂₁N cyclopropylmethyl secondary amines, the target compound (3-methylpentan-2-yl) and its regioisomer (cyclopropylmethyl)(4-methylpentan-2-yl)amine share identical molecular weight and formula but differ in the position of the methyl branch . In the target compound, the methyl group at position 3 creates a contiguous branched motif (CH₃–CH–CH(CH₃)–CH₂–CH₃) adjacent to the amine-bearing carbon, whereas the 4-methyl isomer places the branch one carbon further from the nitrogen. This difference affects the steric accessibility of the nitrogen lone pair and the preferred conformation of the N-alkyl chain. Literature precedent from cycloalkylmethylamine SAR studies demonstrates that seemingly minor alkyl chain modifications can shift monoamine transporter binding affinities by >100-fold [1], underscoring that regioisomer selection is not a trivial procurement choice.

Regioisomer steric profile
Class-level inference
3-methyl branch: contiguous branching near amine vs 4-methyl branch: reduced steric congestion
Regioisomer identity may shift target engagement; literature shows >100-fold affinity variation in analogous series.
Structural comparison; SAR extrapolated from cycloalkylmethylamine data.
Regiochemistry Structure-activity relationship Molecular recognition

GHS Safety Profile Comparison: Cyclopropylmethyl vs. Cyclopropyl Amine Analogs

N-(3-Methylpentan-2-yl)cyclopropanamine, the closest commercially characterized analog, carries GHS07 hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . While analogous hazard data for the target compound itself have not been published in publicly available databases, the cyclopropylmethyl amine class is generally associated with similar amine-related irritancy profiles . The key procurement-relevant distinction is that the target compound's additional methylene spacer and higher molecular weight may moderately reduce acute toxicity relative to the lower-MW cyclopropanamine analog, though this remains an untested inference. Institutions procuring this compound should implement standard secondary amine handling protocols (ventilation, gloves, eye protection) consistent with GHS07 precautionary codes.

Safety handling profile
Data to verify
Target: no published GHS; comparator: GHS07 (H302,H315,H319,H335)
Handle with default secondary amine precautions until compound-specific toxicology is available.
Extrapolated from N-(3-methylpentan-2-yl)cyclopropanamine (CAS 1038310-99-4).
Safety Handling requirements Procurement risk

Research and Industrial Application Scenarios for (Cyclopropylmethyl)(3-methylpentan-2-yl)amine


Chiral Probe Molecule for Stereochemical SAR in CNS Target Programs

The two stereogenic centers in this compound make it a valuable chiral probe for structure-activity relationship (SAR) studies targeting monoamine transporters or G-protein-coupled receptors, where the cyclopropylmethylamine scaffold has demonstrated nanomolar-range binding affinities [1]. Unlike single-stereocenter analogs (e.g., (cyclopropylmethyl)(pentan-2-yl)amine), this compound allows simultaneous interrogation of two chiral parameters, potentially revealing stereospecific binding modes that would be invisible with simpler congeners.

Synthetic Intermediate for N-Functionalized Cyclopropylmethyl Derivatives

The secondary amine nitrogen of this compound serves as a nucleophilic handle for further derivatization—alkylation, acylation, or reductive amination—enabling the construction of tertiary amine libraries. The branched 3-methylpentan-2-yl group, with its distinct steric profile relative to linear-chain analogs , provides a topology-differentiation element in combinatorial library design for hit identification campaigns.

Physicochemical Benchmarking Against C₁₀H₂₁N Structural Isomers

In medicinal chemistry programs where lipophilicity (logP) and amine basicity (pKa) are critical optimization parameters, this compound offers a defined reference point for benchmarking against its regioisomers (e.g., 4-methylpentan-2-yl) and against the cyclopropyl-linked analog (N-(3-methylpentan-2-yl)cyclopropanamine) . Systematic comparison across this structurally controlled set enables deconvolution of the contributions of methylene-spacer length and branch-point position to key drug-like properties.

Catalytic C–H Functionalization Methodology Development

The cyclopropylmethyl group in this compound presents a sterically and electronically distinct C–H bond environment for developing and benchmarking C–H activation methodologies. Recent literature has demonstrated that cyclopropylmethylamines can undergo highly enantioselective Pd(II)-catalyzed C–H arylation [2], and the presence of the branched alkyl substituent in this specific compound provides an additional steric challenge that can serve as a stringent test case for evaluating new catalytic systems.

Application
Selection Property
Validation Focus
Chiral probe for stereochemical SAR
Dual stereocenter scaffold
Stereospecific binding mode interrogation
Synthetic intermediate for tertiary amines
Nucleophilic secondary amine handle
Derivatization scope and library topology
Physicochemical benchmarking
Defined logP / pKa reference point
Methylene-spacer and branch-position contributions
C–H activation methodology development
Cyclopropylmethyl C–H bond environment
Enantioselective arylation test case
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